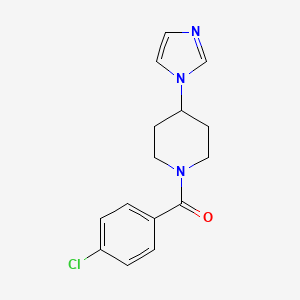
(4-Chlorophenyl)-(4-imidazol-1-ylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)-(4-imidazol-1-ylpiperidin-1-yl)methanone, commonly known as CIPM, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of CIPM is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to and activate the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
CIPM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammatory diseases. It has also been shown to reduce the growth of tumors in animal models of cancer. In addition, it has been shown to improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using CIPM in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative disorders. However, one limitation of using CIPM in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on CIPM. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential use as a treatment for neurodegenerative disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CIPM and its potential applications in the field of medicinal chemistry.
合成法
The synthesis of CIPM involves the reaction of 4-chlorobenzaldehyde with 1-(4-imidazol-1-ylpiperidin-1-yl)propan-2-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized using hydrogen peroxide to yield (4-Chlorophenyl)-(4-imidazol-1-ylpiperidin-1-yl)methanone. The overall yield of this synthesis method is around 60%.
科学的研究の応用
CIPM has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use as a treatment for Parkinson's disease and other neurodegenerative disorders.
特性
IUPAC Name |
(4-chlorophenyl)-(4-imidazol-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-13-3-1-12(2-4-13)15(20)18-8-5-14(6-9-18)19-10-7-17-11-19/h1-4,7,10-11,14H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCPZDWSPWTCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

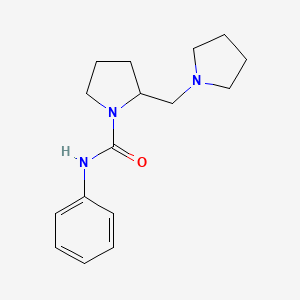
![2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate](/img/structure/B7528425.png)
![N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7528430.png)

![3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)
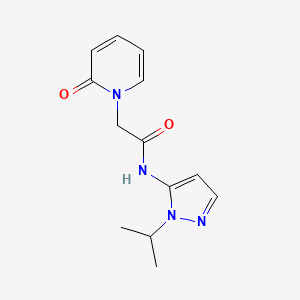
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)
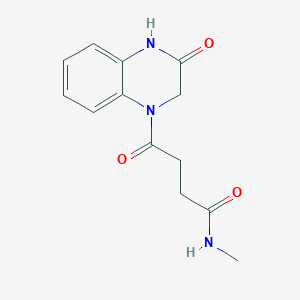
![5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-1-methyltetrazole](/img/structure/B7528471.png)
![1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B7528477.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7528485.png)
![2-[[5-Cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B7528493.png)
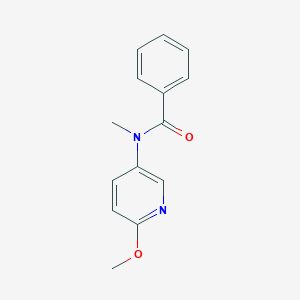
![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)